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Compound of Interest

Compound Name: 2-Methoxy-4-methylbenzoic acid

Cat. No.: B1297639 Get Quote

2-Methoxy-4-methylbenzoic acid is an aromatic carboxylic acid that, despite its relatively

simple structure, serves as a highly versatile scaffold in the fields of medicinal chemistry,

pharmaceutical development, and materials science.[1][2][3] Its strategic substitution with a

methoxy (-OCH₃) and a methyl (-CH₃) group on the benzoic acid core imparts specific

electronic and steric properties that make it an ideal starting point for the synthesis of complex,

biologically active molecules.[4] The presence of the carboxylic acid group provides a reactive

handle for a multitude of chemical transformations, including esterification, amidation, and the

formation of acid chlorides, allowing for facile diversification and the generation of extensive

compound libraries for screening.[4][5]

This guide provides a comprehensive review of 2-methoxy-4-methylbenzoic acid and its

analogs, focusing on synthetic strategies, derivatization, biological activities, and the critical

analysis of structure-activity relationships (SAR). It is intended for researchers and scientists in

drug development, offering field-proven insights and detailed methodologies to accelerate

discovery programs.

Physicochemical Properties of the Core Scaffold
Understanding the fundamental properties of the parent molecule is crucial for predicting its

reactivity, solubility, and pharmacokinetic behavior.
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Property Value Source

CAS Number 704-45-0 [2][3]

Molecular Formula C₉H₁₀O₃ [2][3]

Molecular Weight 166.17 g/mol [2][3]

Appearance Solid [2]

IUPAC Name
2-methoxy-4-methylbenzoic

acid
[3]

SMILES
CC1=CC(=C(C=C1)C(=O)O)O

C
[3]

InChI Key
SOWDWUPMHVDZGL-

UHFFFAOYSA-N
[2][3]

Synthesis and Derivatization Strategies
The synthesis of 2-methoxy-4-methylbenzoic acid analogs often involves multi-step

sequences that build upon commercially available precursors. A common strategy involves the

modification of a pre-existing substituted benzene ring. Halogenation, for instance, is a key

reaction for creating intermediates that can undergo further functionalization.

Diagram: Synthetic Workflow for a Halogenated Analog
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Step 1: Bromination

Step 2: Saponification

Step 3: Amidation (Example Derivatization)

Methyl 2-methoxy-4-methylbenzoate

Methyl 5-bromo-2-methoxy-4-methylbenzoate

Reaction at T < 25°C

Bromine (Br₂) in Acetic Acid (AcOH)

5-bromo-2-methoxy-4-methylbenzoic acid

Hydrolysis

NaOH / H₂O

5-bromo-2-methoxy-4-methylbenzamide

Conversion

1. Thionyl Chloride (SOCl₂)
2. Ammonium Hydroxide (NH₄OH)

Click to download full resolution via product page

Caption: Synthetic pathway for 5-bromo-2-methoxy-4-methylbenzoic acid and its amide

derivative.

Experimental Protocol: Synthesis of 5-bromo-2-
methoxy-4-methylbenzoic acid
This protocol describes the synthesis of a key halogenated analog, which serves as a versatile

intermediate for further diversification. The procedure is adapted from established

methodologies.[6]

Materials:
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Methyl 2-methoxy-4-methylbenzoate

Glacial Acetic Acid (AcOH)

Bromine (Br₂)

Sodium Carbonate (Na₂CO₃)

Concentrated Hydrochloric Acid (HCl)

Deionized Water

250 mL 3-neck round-bottom flask, magnetic stirrer, thermometer, dropping funnel

Procedure:

Reaction Setup: Charge a 250 mL 3-neck round-bottom flask with methyl 2-methoxy-4-

methylbenzoate (10 g, 0.056 mol) and acetic acid (70 mL).

Bromination: Begin stirring the solution. Add bromine (3 mL, 0.06 mol) drop-wise using a

dropping funnel, ensuring the internal temperature is maintained below 25°C. Cooling with

an ice bath may be necessary.

Reaction Monitoring: After the bromine addition is complete, allow the reaction mixture to stir

at room temperature for 2 hours.

Work-up and Neutralization: Pour the reaction mixture into 600 mL of cold water. Adjust the

pH to 8-9 by slowly adding sodium carbonate to neutralize the excess acid.

Hydrolysis (Saponification): The resulting mixture containing the intermediate ester is then

hydrolyzed. While the reference describes a multi-step process involving isolation of the

ester, a direct hydrolysis can often be performed. Add a suitable base like NaOH and heat to

reflux to convert the ester to its sodium salt.

Acidification and Precipitation: After hydrolysis is complete, cool the mixture and adjust the

pH to ~2 with concentrated HCl. This will precipitate the carboxylic acid product.
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Isolation and Purification: Collect the precipitate by filtration. Wash the solid thoroughly with

deionized water (3 x 50 mL) and air dry to yield 5-bromo-2-methoxy-4-methylbenzoic acid.

[6]

Trustworthiness Note: This protocol relies on a well-established electrophilic aromatic

substitution (bromination) followed by saponification. The control of temperature during

bromination is critical to prevent side reactions. The pH adjustments are crucial for isolating the

intermediate and the final product.

Biological Activities and Therapeutic Potential
Analogs of 2-methoxy-4-methylbenzoic acid have been investigated for a range of biological

activities, highlighting their potential in drug discovery. The core scaffold is recognized as a

building block for anti-inflammatory and analgesic agents.[1][5]

A closely related analog, 2-hydroxy-4-methoxybenzoic acid (HMBA), isolated from the

medicinal plant Hemidesmus indicus, has demonstrated significant therapeutic potential.

Studies have shown its efficacy in animal models for:

Hepatoprotection: HMBA protects the liver from carbon tetrachloride (CCl₄)-induced toxicity

by reducing oxidative stress, lowering serum transaminase levels, and restoring

inflammatory cytokine balance (TNF-α, IL-1β, IL-10, IL-6).[7]

Lipid Modulation: In ethanol-induced hyperlipidemia, HMBA administration significantly

decreased plasma and hepatic levels of total cholesterol, triglycerides, phospholipids, and

free fatty acids.[8]

These findings suggest that the methoxy-substituted benzoic acid core is a promising

pharmacophore for targeting metabolic and inflammatory diseases. Another analog, 2-

methoxy-4-amino-5-ethylsulfonyl benzoic acid, is a key intermediate in the synthesis of the

antipsychotic drug Amisulpride, further underscoring the scaffold's importance.[9]

Diagram: Potential Anti-Inflammatory Mechanism
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Caption: Hypothesized mechanism of action for HMBA in mitigating liver damage.

Structure-Activity Relationship (SAR) Analysis
SAR studies are fundamental to medicinal chemistry, providing insights into how specific

structural modifications influence a compound's biological activity.[4][10] For the methoxy-

substituted benzoic acid class, SAR exploration is key to optimizing potency and selectivity.[11]

Key SAR Insights:

Positional Isomerism: The relative positions of the methoxy, methyl, and carboxylic acid

groups are critical. For example, moving the methoxy group from the 2-position to the 3- or

4-position can drastically alter the molecule's conformation and its ability to bind to a

biological target.[12]

Ring Substitution: The introduction of additional substituents on the aromatic ring allows for

fine-tuning of properties.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b1297639?utm_src=pdf-body-img
https://www.benchchem.com/product/b074374
https://pubs.rsc.org/en/content/articlelanding/2015/md/c5md00334b
https://www.benchchem.com/pdf/Comparative_Guide_to_the_Structure_Activity_Relationship_of_Methoxy_Substituted_Benzamide_Analogs.pdf
https://www.smolecule.com/products/s3430569
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Halogens (e.g., -Br, -Cl): Adding electron-withdrawing groups like bromine can alter the

pKa of the carboxylic acid and introduce new contact points for receptor binding.

Hydrophilic/Hydrophobic Groups: Adding polar groups (e.g., -NH₂, -OH) or nonpolar

groups can modulate the compound's solubility, membrane permeability, and overall

pharmacokinetic profile.

Carboxylic Acid Bioisosteres: While essential for activity in many cases, the carboxylic acid

group can lead to poor bioavailability.[12] Replacing it with bioisosteres (e.g., tetrazoles,

hydroxamic acids) is a common strategy to improve drug-like properties while maintaining

the key binding interactions.

Diagram: Workflow for a Structure-Activity Relationship
Study
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Caption: A typical iterative workflow for conducting SAR studies in drug discovery.

Advanced Protocols: Biological Evaluation
To assess the therapeutic potential of novel analogs, robust and reproducible biological assays

are required. The following is a generalized protocol for evaluating the cytotoxic effects of

compounds on cancer cell lines, a common primary screen in drug discovery.
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Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an

indicator of cell viability, proliferation, and cytotoxicity.[11]

Materials:

Human cancer cell line (e.g., HeLa, MCF-7)

Complete growth medium (e.g., DMEM with 10% FBS)

96-well cell culture plates

Test compounds (dissolved in DMSO)

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in

100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

Compound Treatment: Prepare serial dilutions of the test compounds in growth medium.

Remove the old medium from the cells and add 100 µL of the compound dilutions to the

respective wells. Include vehicle control (DMSO) and untreated control wells.

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well. Incubate for another 3-4

hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each

well to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a

microplate reader.

Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀)

value for each compound.

Conclusion and Future Perspectives
2-Methoxy-4-methylbenzoic acid and its analogs represent a valuable and highly tractable

chemical space for modern drug discovery. The core scaffold provides a foundation for

developing novel therapeutics, particularly in the areas of inflammatory and metabolic

diseases. The documented anti-inflammatory, hepatoprotective, and lipid-lowering activities of

related compounds provide a strong rationale for further exploration.[7][8]

Future research should focus on:

Expansion of Analog Libraries: Systematic synthesis and screening of analogs with diverse

substitutions to build comprehensive SAR models.

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling

pathways modulated by these compounds.

Pharmacokinetic Optimization: Employing medicinal chemistry strategies, such as the use of

bioisosteres, to improve the ADME (Absorption, Distribution, Metabolism, and Excretion)

properties of lead candidates.

By integrating rational design, robust synthetic chemistry, and detailed biological evaluation, the

full therapeutic potential of this versatile scaffold can be realized.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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